1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
This compound belongs to the class of hexahydroquinoline derivatives . Its complex structure contains a morpholine ring , a chlorophenyl group , and a carboxamide functional group. The presence of these moieties suggests potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Alkylation of Morpholine: The morpholine ring is alkylated with or a similar alkylating agent.
Amidation: The resulting amine is then subjected to amidation with an appropriate carboxylic acid derivative (e.g., acyl chloride) to form the carboxamide functionality.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorophenyl group is susceptible to substitution reactions.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit pharmacological properties, making it relevant for drug discovery.
Biological Studies: Researchers explore its effects on cellular processes and pathways.
Materials Science: Its unique structure could contribute to novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets include enzymes , receptors , or cellular signaling pathways . Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Quinoline derivatives: Explore compounds with quinoline scaffolds.
Morpholine-based amides: Investigate other morpholine-containing amides.
Properties
Molecular Formula |
C23H26ClN3O4 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H26ClN3O4/c24-16-5-7-17(8-6-16)27-20-3-1-4-21(28)18(20)15-19(23(27)30)22(29)25-9-2-10-26-11-13-31-14-12-26/h5-8,15H,1-4,9-14H2,(H,25,29) |
InChI Key |
OPIGRGCCXNYYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCOCC4)C(=O)C1 |
Origin of Product |
United States |
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